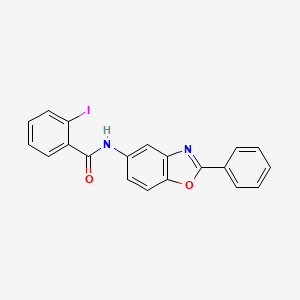![molecular formula C26H22ClN3O B6003205 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6003205.png)
6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline, also known as CPQ, is a synthetic compound that has been widely studied for its potential use in the treatment of various diseases. CPQ belongs to the quinoline family of compounds and has a unique structure that allows it to interact with biological systems in a specific way.
Mechanism of Action
The mechanism of action of 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline is complex and not fully understood. However, it is known that 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline interacts with certain receptors in the brain, including the dopamine receptor and the serotonin receptor. 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline has been shown to modulate the activity of these receptors, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of tumor cell growth, and reduction of oxidative stress. 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline has also been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline is its unique structure, which allows it to interact with biological systems in a specific way. 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline has also been shown to have low toxicity in animal studies, making it a potentially safe candidate for human use. However, the complex synthesis process and the limited availability of 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline may pose limitations for lab experiments.
Future Directions
There are several future directions for research on 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline. One potential direction is the development of 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline derivatives with improved pharmacological properties. Another direction is the investigation of 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline's potential use in the treatment of other diseases, such as schizophrenia and depression. Additionally, further research is needed to fully understand the mechanism of action of 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline and its potential therapeutic effects.
Synthesis Methods
The synthesis of 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline involves several steps, starting with the reaction of 2-chloroaniline with 2-phenylacetonitrile to form 2-phenylquinoline. This intermediate is then reacted with piperazine and benzoyl chloride to form 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline. The synthesis of 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline has been shown to have a high affinity for certain receptors in the brain and can modulate their activity, leading to potential therapeutic effects.
properties
IUPAC Name |
(6-chloro-2-phenylquinolin-4-yl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O/c27-20-11-12-24-22(17-20)23(18-25(28-24)19-7-3-1-4-8-19)26(31)30-15-13-29(14-16-30)21-9-5-2-6-10-21/h1-12,17-18H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYXVKNLGBWEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}quinoxaline](/img/structure/B6003140.png)
![N-[2-(3-methyl-2-pyridinyl)ethyl]-5-(1-naphthyl)-1,2,4-triazin-3-amine](/img/structure/B6003146.png)
![ethyl 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6003150.png)
![2-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)-N-(4-ethylphenyl)acetamide](/img/structure/B6003157.png)


![N-(2-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B6003164.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide](/img/structure/B6003175.png)


![2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide](/img/structure/B6003198.png)
![1-[1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinyl]-1-propanol](/img/structure/B6003210.png)
![2-(1-methyl-4-{4-[methyl(phenyl)amino]benzyl}-2-piperazinyl)ethanol](/img/structure/B6003226.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B6003231.png)